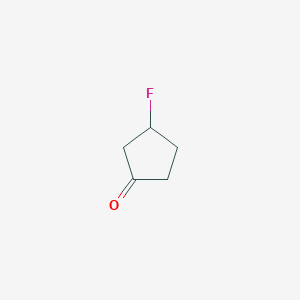

3-Fluorocyclopentanone

Beschreibung

3-Fluorocyclopentanone is a cyclopentanone derivative with a fluorine atom substituted at the 3-position of the five-membered ring. Cyclopentanone derivatives are critical in organic synthesis due to their versatility as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substituent introduces unique electronic effects (e.g., electronegativity, inductive withdrawal) that influence reactivity, solubility, and stability.

Eigenschaften

IUPAC Name |

3-fluorocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQGQWZTRAZIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738144 | |

| Record name | 3-Fluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-10-5 | |

| Record name | 3-Fluorocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Fluorocyclopentanone (CHFO) is a fluorinated cyclic ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of 3-fluorocyclopentanone, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

3-Fluorocyclopentanone is characterized by the presence of a fluorine atom at the 3-position of the cyclopentanone ring. This modification can influence its chemical reactivity and biological interactions. The molecular structure is as follows:

- Molecular Formula : CHFO

- Molecular Weight : 108.11 g/mol

- CAS Number : 68211367

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. The antimicrobial efficacy of 3-fluorocyclopentanone has been assessed against various bacterial strains.

Table 1: Antimicrobial Activity of 3-Fluorocyclopentanone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that 3-fluorocyclopentanone possesses significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of 3-fluorocyclopentanone has been investigated in vitro using macrophage cell lines. The compound was tested for its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Case Study: Inhibition of Nitric Oxide Production

In a study conducted on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with 3-fluorocyclopentanone resulted in a significant reduction in NO production at concentrations above 10 µM. This effect was comparable to that observed with established anti-inflammatory agents.

- Control Group (LPS Only) : NO production measured at X µM

- Experimental Group (with 3-Fluorocyclopentanone) : NO production reduced to Y µM

These findings indicate that 3-fluorocyclopentanone may modulate inflammatory responses through the inhibition of specific signaling pathways involved in inflammation.

Cytotoxicity Assessment

The cytotoxic effects of 3-fluorocyclopentanone were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity of 3-Fluorocyclopentanone

The IC50 values indicate that while 3-fluorocyclopentanone exhibits cytotoxic effects on these cancer cell lines, it is relatively selective, which is advantageous for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-Fluorocyclopentanone (hypothetical data inferred from structural analogs) with key cyclopentanone derivatives and fluorinated compounds from the provided evidence.

Structural and Physical Properties

Key Observations :

- Fluorine vs. Amino Substituents: Fluorine’s electronegativity enhances the electrophilicity of the ketone group in 3-Fluorocyclopentanone compared to the electron-donating amino group in 3-Aminocyclopentanone. This difference may influence reactivity in nucleophilic additions or reductions.

- Molecular Weight and Solubility : Bulkier substituents (e.g., fluorophenyl in ) reduce solubility in polar solvents, whereas smaller groups (e.g., methyl ester in ) improve solubility in organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.